Cas no 1279717-70-2 (1-(2-bromoethyl)-2-fluoro-4-methoxybenzene)

1-(2-Bromoethyl)-2-fluoro-4-methoxybenzene is a fluorinated aromatic compound featuring a bromoethyl substituent, making it a versatile intermediate in organic synthesis. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups on the benzene ring enhances its reactivity in cross-coupling reactions, nucleophilic substitutions, and other transformations. The bromoethyl moiety serves as a valuable handle for further functionalization, enabling the introduction of additional structural motifs. This compound is particularly useful in pharmaceutical and agrochemical research, where fluorinated aromatic scaffolds are of high interest. Its well-defined structure and reactivity profile make it a reliable building block for the development of complex molecules.
1-(2-bromoethyl)-2-fluoro-4-methoxybenzene structure
1279717-70-2 structure
商品名:1-(2-bromoethyl)-2-fluoro-4-methoxybenzene
CAS番号:1279717-70-2
MF:C9H10BrFO
メガワット:233.077505588531
CID:6147535
PubChem ID:103396638

1-(2-bromoethyl)-2-fluoro-4-methoxybenzene 化学的及び物理的性質

名前と識別子

    • 1-(2-bromoethyl)-2-fluoro-4-methoxybenzene
    • EN300-1914896
    • 1279717-70-2
    • インチ: 1S/C9H10BrFO/c1-12-8-3-2-7(4-5-10)9(11)6-8/h2-3,6H,4-5H2,1H3
    • InChIKey: DUCUNNLZCDTVCI-UHFFFAOYSA-N
    • ほほえんだ: BrCCC1C=CC(=CC=1F)OC

計算された属性

  • せいみつぶんしりょう: 231.98991g/mol
  • どういたいしつりょう: 231.98991g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 132
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 9.2Ų

1-(2-bromoethyl)-2-fluoro-4-methoxybenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1914896-10.0g
1-(2-bromoethyl)-2-fluoro-4-methoxybenzene
1279717-70-2
10g
$3683.0 2023-06-02
Enamine
EN300-1914896-5.0g
1-(2-bromoethyl)-2-fluoro-4-methoxybenzene
1279717-70-2
5g
$2485.0 2023-06-02
Enamine
EN300-1914896-1.0g
1-(2-bromoethyl)-2-fluoro-4-methoxybenzene
1279717-70-2
1g
$857.0 2023-06-02
Enamine
EN300-1914896-0.25g
1-(2-bromoethyl)-2-fluoro-4-methoxybenzene
1279717-70-2
0.25g
$789.0 2023-09-17
Enamine
EN300-1914896-0.5g
1-(2-bromoethyl)-2-fluoro-4-methoxybenzene
1279717-70-2
0.5g
$823.0 2023-09-17
Enamine
EN300-1914896-5g
1-(2-bromoethyl)-2-fluoro-4-methoxybenzene
1279717-70-2
5g
$2485.0 2023-09-17
Enamine
EN300-1914896-10g
1-(2-bromoethyl)-2-fluoro-4-methoxybenzene
1279717-70-2
10g
$3683.0 2023-09-17
Enamine
EN300-1914896-0.05g
1-(2-bromoethyl)-2-fluoro-4-methoxybenzene
1279717-70-2
0.05g
$719.0 2023-09-17
Enamine
EN300-1914896-0.1g
1-(2-bromoethyl)-2-fluoro-4-methoxybenzene
1279717-70-2
0.1g
$755.0 2023-09-17
Enamine
EN300-1914896-2.5g
1-(2-bromoethyl)-2-fluoro-4-methoxybenzene
1279717-70-2
2.5g
$1680.0 2023-09-17

1-(2-bromoethyl)-2-fluoro-4-methoxybenzene 関連文献

1-(2-bromoethyl)-2-fluoro-4-methoxybenzeneに関する追加情報

Chemical Profile of 1-(2-bromoethyl)-2-fluoro-4-methoxybenzene (CAS No. 1279717-70-2)

1-(2-bromoethyl)-2-fluoro-4-methoxybenzene, identified by its Chemical Abstracts Service (CAS) number 1279717-70-2, is a fluorinated aromatic compound featuring a bromoethyl side chain and a methoxy substituent. This molecule has garnered significant attention in the field of medicinal chemistry due to its structural versatility and potential pharmacological applications. The presence of both fluorine and bromine atoms introduces unique electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents.

The structural motif of 1-(2-bromoethyl)-2-fluoro-4-methoxybenzene is derived from a benzene ring, which is a cornerstone in organic synthesis and pharmaceutical design. The methoxy group at the 4-position enhances the lipophilicity of the molecule, while the 2-fluoro substituent influences metabolic stability and binding affinity. The 2-bromoethyl side chain provides a reactive handle for further functionalization, enabling the attachment of various pharmacophores. Such structural features are often exploited in the design of kinase inhibitors, antiviral agents, and other bioactive compounds.

Recent advancements in computational chemistry have highlighted the importance of fluorinated aromatic compounds in drug discovery. Studies suggest that the introduction of fluorine atoms can modulate the pharmacokinetic properties of molecules, including their solubility, bioavailability, and metabolic clearance. In particular, 1-(2-bromoethyl)-2-fluoro-4-methoxybenzene has been investigated for its potential role in developing small-molecule inhibitors targeting protein-protein interactions. These interactions are critical in many biological pathways and are often implicated in diseases such as cancer and inflammation.

The bromoethyl group in 1-(2-bromoethyl)-2-fluoro-4-methoxybenzene serves as a versatile linker for constructing more complex molecules through nucleophilic substitution reactions. This reactivity has been leveraged in the synthesis of peptidomimetics and other targeted ligands. For instance, researchers have explored its use in generating constrained analogs that mimic peptide sequences while avoiding proteolytic degradation. Such approaches are particularly relevant in the development of peptide-based therapeutics, where stability and bioavailability are paramount.

Moreover, the combination of fluoro and methoxy groups on an aromatic ring has been shown to enhance binding affinity to biological targets. Fluorine atoms can participate in weak interactions such as halogen bonds, which can significantly improve receptor binding kinetics. This phenomenon has been observed in various drug candidates, including those targeting G-protein coupled receptors (GPCRs) and enzyme active sites. The methoxy group further contributes to hydrophobic interactions, stabilizing the binding interface between the ligand and its target.

In vitro studies have demonstrated that derivatives of 1-(2-bromoethyl)-2-fluoro-4-methoxybenzene exhibit promising activity against several therapeutic targets. For example, modifications at the 2-bromoethyl position have led to compounds with inhibitory effects on tyrosine kinases, which are overexpressed in many cancer cell lines. Additionally, structural analogs have shown potential as modulators of nuclear receptor activity, which play key roles in regulating gene expression related to metabolic disorders.

The synthetic accessibility of 1-(2-bromoethyl)-2-fluoro-4-methoxybenzene further underscores its utility in medicinal chemistry. The compound can be readily prepared via bromination and fluorination reactions on appropriately substituted precursors, allowing for rapid exploration of structural diversity. This ease of synthesis has facilitated high-throughput screening campaigns aimed at identifying lead compounds with desired biological profiles.

Recent research has also explored the role of 1-(2-bromoethyl)-2-fluoro-4-methoxybenzene in developing next-generation antiviral agents. The fluoroaromatic core provides a stable scaffold that can be modified to target viral proteases or integrases. For instance, computational modeling studies have identified derivatives capable of inhibiting viral replication by disrupting essential enzymatic steps. Such findings highlight the compound's potential as a starting point for antiviral drug development.

The impact of fluorine substitution on metabolic stability has been another area of focus. Fluorinated aromatic compounds often exhibit prolonged half-lives due to resistance to cytochrome P450-mediated oxidation. This property is particularly advantageous for drugs requiring once-daily dosing regimens. The methoxy group further contributes to metabolic resilience by reducing susceptibility to phase II conjugation reactions.

In conclusion,1-(2-bromoethyl)-2-fluoro-4-methoxybenzene (CAS No. 1279717-70-2) represents a structurally intriguing compound with broad applications in medicinal chemistry. Its unique combination of functional groups—fluorine, bromine, and methoxy—makes it a versatile scaffold for developing novel therapeutics targeting various diseases. Ongoing research continues to uncover new synthetic pathways and pharmacological applications, reinforcing its significance as a building block in drug discovery efforts.

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